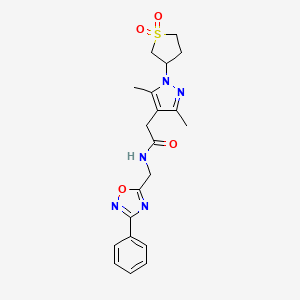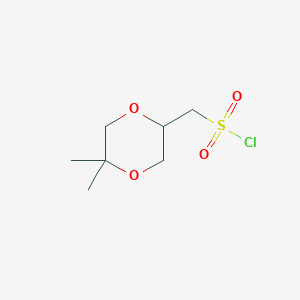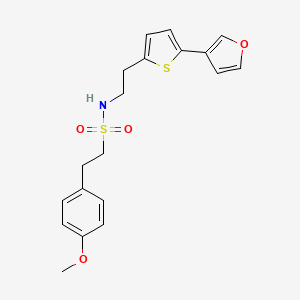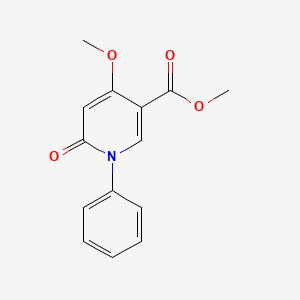![molecular formula C7H9BrO2 B2869697 Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2287250-02-4](/img/structure/B2869697.png)
Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a type of organic compound that belongs to the class of bicyclic compounds. Bicyclic compounds are a type of organic compound with two fused rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as Methyl 2-silabicyclo [2.1.0]pentane-1-carboxylate have been synthesized through photochemical intramolecular cyclopropanation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclic ring and the bromine atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromine atom and the bicyclic ring structure would likely influence properties such as reactivity, polarity, and stability .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate serves as a pivotal intermediate in organic synthesis, illustrating its versatility in constructing complex molecular frameworks. For instance, Maas et al. (2004) demonstrated its role in the synthesis and ring-opening reactions of a 2-silabicyclo[2.1.0]pentane, showcasing its utility in generating novel silyl-containing compounds with potential applications in materials science and catalysis Maas, B. Daucher, A. Maier, V. Gettwert, 2004.
Material Science and Engineering The compound's structural uniqueness also facilitates the development of new materials with enhanced properties. The research led by Wiberg and McClusky (1987) on tricyclo[2.1.0.01,3]pentane, derived from similar bicyclic structures, highlights the potential for creating novel materials through unique synthetic pathways, offering insights into the design of new compounds with specific physical and chemical properties Wiberg, J. V. McClusky, 1987.
Pharmaceutical Research and Development While direct references to this compound in pharmaceutical research are scarce, related compounds and methodologies offer a glimpse into its potential applications in drug discovery and development. The work of Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes for anticancer drugs showcases the relevance of structural analogs in developing therapeutic agents, hinting at the broader applicability of such bicyclic compounds in medicinal chemistry Basu Baul, S. Basu, D. Vos, A. Linden, 2009.
Eigenschaften
IUPAC Name |
methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3H2,1H3/t4-,5+,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLTFUOXAICCR-BFHQHQDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1C(C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1[C@@H](C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2869618.png)

![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)
![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2869625.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)


![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)

